molecular formula C19H19N3O5S2 B2730389 N-(2,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1170979-32-4

N-(2,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2730389
CAS No.: 1170979-32-4
M. Wt: 433.5
InChI Key: AMEGSDNFKISATQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1170979-32-4) is a synthetic organic compound with a molecular formula of C19H19N3O5S2 and a molecular weight of 433.5 g/mol . This chemical features a 2-aminothiazole core, a scaffold recognized in medicinal chemistry as a privileged structure for its diverse pharmacological potential . The molecule is substituted with a 4-(methylsulfonyl)phenyl group on the thiazole nitrogen and an N-(2,4-dimethoxyphenyl)carboxamide moiety at the 4-position of the thiazole ring. The 2-aminothiazole nucleus is a fundamental component in several clinically applied anticancer drugs, such as dasatinib and alpelisib, and literature indicates that various derivatives of this scaffold exhibit potent inhibitory activity at nanomolar concentrations against a broad spectrum of human cancer cell lines . As a research chemical, this compound serves as a valuable building block and intermediate for the design and synthesis of novel bioactive molecules. It is intended for use in pharmaceutical R&D, chemical biology, and as a standard in analytical studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-26-13-6-9-15(17(10-13)27-2)21-18(23)16-11-28-19(22-16)20-12-4-7-14(8-5-12)29(3,24)25/h4-11H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEGSDNFKISATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available thiazole derivatives. The process includes:

  • Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
  • Substitution Reactions : Introducing the 2,4-dimethoxyphenyl and 4-methylsulfonyl phenyl groups through nucleophilic substitution.
  • Carboxamide Formation : Converting the thiazole to its carboxamide form via acylation reactions.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

  • Inhibition of COX-2 : In vitro studies have shown that these compounds can inhibit COX-2 with IC50 values ranging from 0.84 to 1.39 μM, demonstrating their potential as anti-inflammatory agents .

Anticancer Properties

The thiazole moiety has been recognized for its anticancer properties, with several derivatives showing cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1A-4311.61Induction of apoptosis
2HT291.98Inhibition of cell proliferation
3Jurkat<1Bcl-2 inhibition

Studies have demonstrated that the presence of specific substituents on the phenyl rings enhances the cytotoxic activity against cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • COX Inhibition : By inhibiting COX-2, the compound reduces prostaglandin E2 (PGE2) levels, leading to decreased inflammation.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase in certain cancer cell lines.

Case Studies

A recent study evaluated the anti-inflammatory effects of a series of thiazole derivatives including our compound of interest. The results indicated a marked reduction in inflammatory markers in animal models treated with these compounds compared to controls . Another study focused on its anticancer effects revealed that treatment with this compound resulted in significant tumor size reduction in xenograft models .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Antiproliferative Effects

  • Compound Tested : N-(2,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
  • Cell Lines : Various cancer types including breast and prostate cancer
  • Mechanism : Inhibition of tubulin polymerization
  • Results : IC50 values indicated potent anticancer activity in the low nanomolar range.

Antimicrobial Activity

Thiazole derivatives have been explored for their antimicrobial properties, particularly against resistant strains of bacteria. The incorporation of sulfonamide groups into the thiazole structure has shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data Table

CompoundGram-positive ActivityGram-negative ActivityMechanism of Action
N-(2,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)...ModerateStrongInhibition of dihydropteroate synthase (DHPS)
Related Thiazole DerivativesVariableVariableDisruption of cell membrane integrity

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the thiazole ring significantly influence the biological activity of these compounds. Key findings include:

  • Substitution Patterns : Para-substituted phenyl rings enhance activity.
  • Thiazole Ring Modifications : Electron-donating groups increase cytotoxicity.
  • Linker Variations : Changes in the linker between the thiazole and sulfonamide groups can modulate potency.

Chemical Reactions Analysis

Oxidation Reactions

  • Thiazole ring oxidation : Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or mm-chloroperbenzoic acid (mm-CPBA) generates sulfoxide or sulfone derivatives when substituents with oxidizable sulfur are present.

  • Demethylation of methoxy groups : Strong oxidizing agents like boron tribromide (BBr3\text{BBr}_3) selectively demethylate methoxy groups on the 2,4-dimethoxyphenyl moiety, yielding catechol derivatives .

Nucleophilic Substitution Reactions

The amino group (NH-\text{NH}-) adjacent to the thiazole ring participates in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductsYieldReferences
Acylation Acetyl chloride, pyridine, 0°CNN-Acetylated derivative85–90%
Suzuki Coupling Pd(PPh3_3)4_4, aryl boronic acidBiaryl-substituted thiazole derivative60–75%
Alkylation Ethyl bromoacetate, K2_2CO3_3NN-Alkylated side chain70–80%

Hydrolysis Reactions

The carboxamide group (CONH-\text{CONH}-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Refluxing with 6M HCl yields 2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxylic acid and 2,4-dimethoxyaniline .

  • Basic hydrolysis : Treatment with NaOH produces the corresponding carboxylate salt, which can be reprotonated to the free acid.

Cyclization and Multi-Component Reactions

The amino-thiazole scaffold participates in cyclization to form fused heterocycles:

  • Pyran formation : Reaction with substituted benzaldehydes and malononitrile under microwave irradiation generates pyran derivatives (e.g., 4H-pyran-3,5-dicarbonitrile) .

  • Thiazolidinone synthesis : Condensation with thioglycolic acid yields thiazolidinone rings, enhancing anticancer activity in some derivatives .

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Catalytic hydrogenation : Using H2\text{H}_2 and Pd/C reduces the thiazole ring’s C=N bond, producing a dihydrothiazole derivative (requires high pressure).

  • Sodium borohydride (NaBH4\text{NaBH}_4NaBH4) : Reduces carbonyl groups in modified derivatives but leaves the thiazole ring intact.

Interaction with Biological Targets

While not a classical chemical reaction, binding studies reveal:

  • COX-2 inhibition : The methylsulfonylphenyl group interacts with hydrophobic pockets in cyclooxygenase-2, confirmed via molecular docking .

  • Tubulin polymerization inhibition : Derivatives with 3,4,5-trimethoxyphenyl substituents disrupt microtubule dynamics, showing IC50_{50} values comparable to combretastatin A-4 .

Key Structural Insights from Research

  • Electronic effects : The electron-withdrawing methylsulfonyl group deactivates the phenyl ring toward electrophilic substitution but enhances hydrogen-bonding capacity .

  • Steric hindrance : The 2,4-dimethoxyphenyl group limits reactivity at the thiazole C-5 position, directing modifications to the amino or carboxamide sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups on the phenyl rings and thiazole core. Key comparisons include:

Compound Name Substituents (Thiazole Position) Biological Activity/Notes Source Evidence
N-(4-fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide 4-fluorophenyl, phenylsulfonamido Kinase inhibition potential (inferred)
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide 3,4,5-trimethoxyphenyl, phenyl Anticancer activity (in vitro)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-chlorophenyl, dimethylaminobenzylidene Cyclin-dependent kinase inhibitor
Benzo[d]thiazole-2,4-dicarboxamides Fluorophenyl, substituted benzothiazole Kinase inhibition, anticancer activity

Key Observations :

  • Substituent Polar Effects : The methylsulfonyl group in the target compound enhances polarity compared to halogenated (e.g., 4-fluorophenyl in ) or methoxy-substituted analogs (e.g., trimethoxyphenyl in ). This may improve solubility but reduce membrane permeability.
  • Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., sulfonyl, halogen) exhibit stronger kinase inhibition, as seen in (chlorophenyl) and (sulfonamido). The target compound’s methylsulfonyl group aligns with this trend.
  • Synthetic Complexity : The target compound’s synthesis likely requires more steps than simpler analogs due to the methylsulfonyl and dimethoxy groups. For example, EDCI/HOBt-mediated coupling (used in ) is a common method for such amides.
Physicochemical Properties
  • LogP : Estimated LogP values (calculated via fragment-based methods) suggest lower lipophilicity compared to halogenated analogs (e.g., ), aligning with its polar substituents.

Challenges :

  • Regioselectivity : Ensuring substitution at the 4-position of the thiazole requires controlled reaction conditions.
  • Purification : Polar substituents may complicate crystallization, necessitating HPLC purification (as in ).

Q & A

Q. What are the standard synthetic routes for preparing thiazole-4-carboxamide derivatives, and how can they be optimized for this compound?

Methodological Answer: Thiazole-4-carboxamides are typically synthesized via coupling reactions between carboxylic acids and amines using activating agents like EDCI/HOBt. For example, EDCI-mediated coupling of 3,4,5-trimethoxybenzamido-propyl-thiazole-4-carboxylic acid with amines achieved yields up to 75% . Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of amine), solvent choice (DMF or acetonitrile), and reaction time (12–24 hours). Low-yield reactions (e.g., 3–6% in some cases) may require alternative coupling agents (e.g., DCC) or microwave-assisted synthesis to improve efficiency .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Comprehensive characterization includes 1H/13C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups at δ 7.5–8.0 ppm) and ESI-MS to confirm molecular weight (±2 Da). For example, a related compound (C19H20N2O4S) showed an [M+H]+ peak at m/z 373.1 . Elemental analysis (C, H, N within ±0.4%) and HPLC purity (>95%) are critical for validation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: Anticancer activity can be assessed via MTT assays (48–72 hr incubation) using cancer cell lines (e.g., MCF-7, HeLa). IC50 values are calculated using dose-response curves (1–100 μM). For example, 4-substituted thiazole derivatives showed IC50 values <10 μM in breast cancer models . Include controls (e.g., cisplatin) and triplicate runs to ensure reproducibility.

Q. How can low synthetic yields be addressed during scale-up?

Methodological Answer: Low yields (e.g., 6% for compound 69 ) often result from steric hindrance or poor solubility. Strategies include:

  • Solvent optimization : Switch from acetonitrile to DMF for better reagent solubility .
  • Temperature control : Reflux at 80°C instead of room temperature to accelerate reaction kinetics .
  • Purification : Use preparative HPLC with C18 columns (MeCN/H2O gradient) to isolate pure product .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer: SAR studies involve systematic substitution of the 2,4-dimethoxyphenyl and 4-(methylsulfonyl)phenyl groups. For example:

  • Replace methoxy groups with electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability .
  • Test analogs with varying sulfonyl groups (e.g., -SO2NH2 vs. -SO2CH3) to assess target binding affinity .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or tubulin .

Q. How should contradictory biological data (e.g., high potency but poor solubility) be resolved?

Methodological Answer: Contradictions arise from assay conditions (e.g., DMSO concentration affecting solubility). Mitigation steps:

  • Solubility screening : Test in PBS, PEG-400, or cyclodextrin solutions .
  • Prodrug design : Introduce ester groups (e.g., tert-butyl carbamate) to improve bioavailability .
  • Pharmacokinetic profiling : Measure logP (e.g., >3 indicates lipophilicity) and plasma stability .

Q. What computational methods are effective for predicting this compound’s binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) : Simulate binding to tubulin (30 ns trajectories) to assess stability of key hydrogen bonds (e.g., thiazole NH with Glu198) .
  • ADMET Prediction : Use SwissADME to forecast blood-brain barrier permeability and CYP450 interactions .

Q. How can solubility and stability challenges be addressed in formulation studies?

Methodological Answer:

  • Lyophilization : Prepare a lyophilized powder using trehalose (1:1 w/w) for long-term storage .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm size) to enhance aqueous dispersion .
  • Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/basic conditions to identify degradation products via LC-MS .

Q. What advanced analytical techniques resolve spectral ambiguities (e.g., overlapping NMR signals)?

Methodological Answer:

  • 2D NMR : HSQC and HMBC to assign quaternary carbons and resolve aromatic proton overlaps (e.g., 2,4-dimethoxy signals) .
  • X-ray crystallography : Obtain single crystals (via slow evaporation in EtOAc/hexane) to confirm dihedral angles between thiazole and phenyl rings .
  • High-resolution MS : Confirm isotopic patterns (e.g., 35Cl/37Cl for chlorinated analogs) with accuracy <5 ppm .

Q. How can mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Kinase profiling : Screen against a 50-kinase panel (e.g., Eurofins) to identify targets (e.g., EGFR, VEGFR2) .
  • Cell cycle analysis : Use flow cytometry (PI staining) to assess G2/M arrest in treated cells .
  • Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) and stress pathways (e.g., p38 MAPK) .

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